N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide
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Overview
Description
“N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C18H22N4OS and a molecular weight of 342.46. It is a derivative of quinazoline, a class of organic compounds that are known for their various biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of six novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral techniques such as 1H and 13C NMR, LCMS, and IR .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula and weight. It has a molecular formula of C18H22N4OS and a molecular weight of 342.46.Scientific Research Applications
Synthesis and Characterization
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiophene-2-carboxamide and its derivatives have been synthesized and characterized for various scientific applications. For instance, a series of novel derivatives were synthesized and evaluated for their antibacterial activities against different Gram-positive and Gram-negative bacterial strains, showcasing the potential of quinazoline derivatives in antibacterial research (Selvakumar & Elango, 2017).
Antimicrobial Activity
Quinazoline derivatives, including those similar in structure to N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiophene-2-carboxamide, have shown promising antimicrobial properties. Research has highlighted their effectiveness in combating various bacterial and fungal strains, pointing towards their potential in developing new antimicrobial agents (Patel & Patel, 2010).
Anticancer Evaluation
Compounds structurally related to N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiophene-2-carboxamide have been synthesized and assessed for their anticancer activity. These studies contribute to the search for new anticancer drugs by identifying molecules with potential therapeutic effects against various cancer cell lines (Bondock & Gieman, 2015).
Enantioselective Synthesis
The compound and its analogs have been involved in studies focusing on enantioselective synthesis, demonstrating their relevance in the development of stereoselective pharmaceutical compounds. These research efforts underline the importance of such compounds in advancing medicinal chemistry and drug development processes (Cann et al., 2012).
Heterocyclic Compound Synthesis
Research on N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiophene-2-carboxamide derivatives has paved the way for the synthesis of various heterocyclic compounds. These studies have expanded the understanding of heterocyclic chemistry and opened new avenues for the synthesis of biologically active molecules (Abdel-latif et al., 2011).
Future Directions
The future directions for the study of this compound could include further exploration of its biological activities, as similar compounds have shown various biological activities . Additionally, the synthesis and characterization of more derivatives could provide valuable insights into the structure-activity relationships of these compounds.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(16-6-3-11-24-16)21-13-7-9-22(10-8-13)17-14-4-1-2-5-15(14)19-12-20-17/h3,6,11-13H,1-2,4-5,7-10H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHMSHVKEXTEEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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